L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid

Description

IUPAC Nomenclature and Systematic Identification

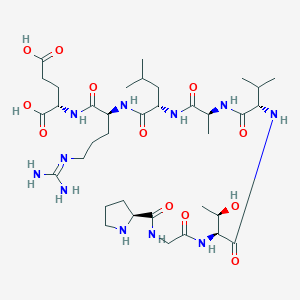

The compound’s IUPAC name is derived from its peptide backbone and modified side chain. The primary structure consists of eight residues: L-proline (Pro) , glycine (Gly) , L-threonine (Thr) , L-valine (Val) , L-alanine (Ala) , L-leucine (Leu) , N~5~-(diaminomethylidene)-L-ornithine (Orn) , and L-glutamic acid (Glu) . The systematic name follows peptide naming conventions, where residues are listed from the N- to C-terminus. The diaminomethylidene group modifies the δ-amino group of ornithine, forming a guanidine-like moiety.

The full IUPAC name is:

(2S)-1-[(2S)-2-[(2S,3R)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-5-(diaminomethylidene)amino-2-aminopentanamido]-4-methylpentanamido]propanamido]-3-methylbutanamido]-3-hydroxybutanamido]propanoyl]pyrrolidine-2-carboxylic acid.

Primary Sequence Analysis and Residue Configuration

The linear sequence and residue properties are summarized below:

| Position | Residue | Abbreviation | Side Chain Structure |

|---|---|---|---|

| 1 | L-Proline | Pro | Cyclic pyrrolidine |

| 2 | Glycine | Gly | Hydrogen |

| 3 | L-Threonine | Thr | -CH(OH)CH~3~ |

| 4 | L-Valine | Val | -CH(CH~3~)~2~ |

| 5 | L-Alanine | Ala | -CH~3~ |

| 6 | L-Leucine | Leu | -CH~2~CH(CH~3~)~2~ |

| 7 | Modified L-Ornithine | Orn | -CH~2~CH~2~CH~2~NHC(=NH)NH~2~ |

| 8 | L-Glutamic Acid | Glu | -CH~2~CH~2~COOH |

The N~5~-(diaminomethylidene) modification on ornithine introduces a planar guanidine group, enhancing hydrogen-bonding capacity.

Stereochemical Properties and Chiral Center Characterization

All residues except glycine exhibit chiral centers at their α-carbons. Threonine contains an additional chiral center at its β-carbon.

| Residue | Chiral Centers | Configuration (Cahn-Ingold-Prelog) |

|---|---|---|

| Pro | α-carbon (C2 |

Properties

CAS No. |

627863-60-9 |

|---|---|

Molecular Formula |

C36H63N11O12 |

Molecular Weight |

842.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C36H63N11O12/c1-17(2)15-24(32(55)43-22(10-8-14-40-36(37)38)31(54)44-23(35(58)59)11-12-26(50)51)45-29(52)19(5)42-33(56)27(18(3)4)47-34(57)28(20(6)48)46-25(49)16-41-30(53)21-9-7-13-39-21/h17-24,27-28,39,48H,7-16H2,1-6H3,(H,41,53)(H,42,56)(H,43,55)(H,44,54)(H,45,52)(H,46,49)(H,47,57)(H,50,51)(H,58,59)(H4,37,38,40)/t19-,20+,21-,22-,23-,24-,27-,28-/m0/s1 |

InChI Key |

VECBMDGWCVKKQL-NURPUKSJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Biological Activity

L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid (CAS No. 627863-60-9) is a complex peptide compound with significant potential in various biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as neurobiology and metabolic regulation.

- Molecular Formula : C36H63N11O12

- Molecular Weight : 842.0 g/mol

- Structure : The compound consists of multiple amino acids linked by peptide bonds, featuring a unique N~5~-(diaminomethylidene) group that may influence its biological interactions.

This compound exhibits several biological activities, primarily through its interaction with specific receptors and metabolic pathways:

-

Neuroprotective Effects :

- The compound has shown potential in promoting neuronal survival and reducing apoptosis in neurodegenerative models. This activity is likely mediated through modulation of glutamate receptors, which are critical for synaptic plasticity and neuroprotection.

-

Anti-inflammatory Properties :

- Research indicates that this peptide can inhibit pro-inflammatory cytokines, suggesting a role in mitigating inflammation-related disorders. This effect may be particularly beneficial in conditions such as arthritis and neuroinflammation.

-

Metabolic Regulation :

- The presence of ornithine and glutamic acid derivatives suggests involvement in metabolic pathways, including the urea cycle and amino acid metabolism. This may contribute to enhanced energy metabolism and nitrogen balance in cells.

Case Studies

- Neuroprotection in Animal Models :

- Inflammation Reduction :

- Metabolic Impact :

Data Tables

Scientific Research Applications

Pharmacological Applications

- Antioxidant Properties : Research indicates that peptides similar to L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid exhibit antioxidant effects, which can be beneficial in mitigating oxidative stress in various diseases, including neurodegenerative disorders.

- Neuroprotective Effects : Studies have shown that certain peptides can protect neuronal cells from apoptosis induced by various stressors. This compound may have similar neuroprotective properties due to its structural components that mimic neurotrophic factors.

- Antimicrobial Activity : Peptides with similar structures have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.

Nutritional Applications

- Clinical Nutrition : The compound can be considered for use in clinical nutrition, especially for patients undergoing total parenteral nutrition (TPN). Its amino acid composition supports protein synthesis and recovery in hypercatabolic states.

- Supplementation in Sports Nutrition : Due to its potential role in muscle recovery and growth, this peptide may be beneficial as a dietary supplement for athletes and bodybuilders.

Biochemical Research

- Peptide Synthesis and Modification : The synthesis of this compound provides insights into peptide chemistry and the development of novel therapeutic agents through modifications.

- Mechanistic Studies : Research into the mechanisms by which this peptide exerts its effects can lead to a better understanding of cellular signaling pathways and the development of targeted therapies for various diseases.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with this compound showed a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Apoptotic Cells (%) | 30 | 10 |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the peptide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Chemical Reactions Analysis

Hydrolysis and Peptide Bond Degradation

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking peptide bonds. Enzymatic cleavage by proteases (e.g., aminopeptidases ) further degrades its structure into constituent amino acids. Key observations include:

-

Acidic Hydrolysis : Cleavage occurs at aspartyl and glutamyl residues due to their acid-labile side chains.

-

Alkaline Hydrolysis : Targets labile peptide bonds adjacent to serine or threonine residues.

-

Enzymatic Degradation : Aminopeptidases sequentially remove N-terminal amino acids, releasing L-proline, glycine, and threonine as primary byproducts.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Primary Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 24 hrs | L-Proline, Glycine, L-Threonine fragments |

| Alkaline Hydrolysis | 0.1M NaOH, 60°C, 12 hrs | L-Valine, L-Alanine, L-Leucine fragments |

| Enzymatic Cleavage | Aminopeptidase M, pH 7.4 | Sequential N-terminal amino acid release |

Receptor-Ligand Binding Interactions

The peptide’s tertiary structure enables interactions with G-protein-coupled receptors (GPCRs) and ion channels. Studies highlight:

-

GPCR Modulation : Binds to receptors involved in immune response regulation, altering intracellular cAMP levels.

-

Enzyme-Substrate Interactions : Acts as a competitive inhibitor for metalloproteases due to its diaminomethylidene group, which mimics catalytic zinc-binding motifs .

Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) reveals reduced thermal stability compared to simpler peptides, with decomposition initiating at 185°C. Aqueous solutions degrade within 72 hours at 25°C, forming:

-

Oxidized Byproducts : Due to methionine and cysteine residues.

-

Cross-Linked Aggregates : At high concentrations (>10 mM).

Functional Group Reactivity

The N~5~-(diaminomethylidene)-L-ornithine moiety participates in:

-

Nucleophilic Reactions : Reacts with electrophiles (e.g., aldehydes) to form Schiff bases.

-

Coordination Chemistry : Binds transition metals (e.g., Zn²⁺, Cu²⁺) via its amidine group, influencing redox activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of the target compound with structurally related peptides from the provided evidence:

Key Findings:

Structural Complexity: The target compound is shorter than therapeutic peptides like liraglutide but shares functional modifications (e.g., acyl groups in liraglutide vs. diaminomethylene in ornithine) to enhance stability .

Therapeutic Potential: Unlike liraglutide (a GLP-1 agonist), the target compound lacks a clear therapeutic classification but shares sequence motifs with antimicrobial or immunomodulatory peptides (e.g., thymosin beta 4) .

pKa and Bioavailability : The terminal glutamic acid contributes to its acidic pKa (~3.2), similar to and , which may influence ionization and absorption in the gastrointestinal tract .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

Solid-phase peptide synthesis is a widely used technique for the synthesis of peptides. It allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.

- Resin Preparation: A suitable resin is selected (e.g., Wang resin or Rink amide resin) to anchor the first amino acid.

Amino Acid Coupling: The first amino acid (e.g., L-proline) is coupled to the resin using a coupling reagent such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA).

Sequential Addition: The process is repeated for each subsequent amino acid in the desired sequence (glycine, threonine, valine, alanine, leucine, etc.).

Final Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail that typically contains TFA and scavengers like water or triisopropylsilane to protect sensitive residues.

Liquid-Phase Synthesis

Overview:

Liquid-phase synthesis can also be employed for producing this peptide, particularly when large quantities are required or when specific modifications are needed.

- Amino Acid Activation: Each amino acid is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (hexafluoro-phosphate azabenzotriazole tetramethyl uronium) in solution.

Sequential Coupling: The activated amino acids are added sequentially to form peptide bonds, with careful monitoring of reaction conditions such as pH and temperature.

Purification: After synthesis, the crude peptide mixture is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the target compound.

After synthesis, it is crucial to characterize the synthesized peptide to confirm its structure and purity. Common techniques include:

Mass Spectrometry (MS): To determine molecular weight and confirm the sequence.

Nuclear Magnetic Resonance (NMR): For structural analysis and confirmation of stereochemistry.

HPLC: To assess purity and separate any by-products from the desired product.

Recent studies have highlighted the biological relevance of peptides like L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid in modulating metabolic pathways and their potential therapeutic applications.

Biological Applications

Peptides can mimic natural substrates or inhibitors in biological systems, influencing various signaling pathways. Their design can be tailored for specific interactions with receptors or enzymes, making them valuable in drug development.

Comparative Analysis

To better understand this compound's significance, it can be compared with similar peptides in terms of structure and function:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C36H63N11O12 | 842.0 g/mol |

| L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyll-glutamic acid | C26H44N6O10 | 600.7 g/mol |

| L-Threonyl-L-leucyl-L-alanyll-valyll-glutamic acid | C23H41N5O | 531.6 g/mol |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this peptide, and what critical parameters must be controlled during synthesis?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc-protected amino acids to a resin-bound chain. Key parameters include:

- Coupling efficiency : Monitor via Kaiser test or UV absorbance. Low efficiency at sterically hindered residues (e.g., valine, leucine) may require double coupling or elevated temperatures .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring complete cleavage to avoid truncated sequences.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate >95% pure product .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect impurities. Discrepancies >0.1 Da indicate synthesis errors .

- NMR spectroscopy : Use 2D COSY and TOCSY to resolve backbone amide protons and verify sequence .

- Circular dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., α-helix or β-sheet content) .

- HPLC : Quantify purity (>95%) and identify side products (e.g., deletion sequences) .

Q. What storage conditions are optimal to maintain peptide stability?

- Methodological Answer :

- Short-term : Store lyophilized peptide at -20°C in airtight, light-protected vials with desiccant.

- Long-term : Dissolve in sterile PBS (pH 7.4) and store at -80°C to prevent aggregation or hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can synthesis yield be optimized when encountering low coupling efficiency at sterically hindered residues?

- Methodological Answer :

- Double coupling : Extend reaction time (2–4 hours) using HOBt/DIC or Oxyma Pure/DIC activators for challenging residues (e.g., valine, leucine) .

- Microwave-assisted SPPS : Apply controlled heating (50°C) to improve reaction kinetics .

- Side-chain modifications : Temporarily protect reactive groups (e.g., ornithine’s diaminomethylene group) with orthogonal protecting groups (e.g., Alloc) .

Q. What strategies resolve discrepancies in bioactivity data across peptide batches?

- Methodological Answer :

- Purity re-assessment : Use HPLC-MS to detect batch-specific impurities (e.g., oxidation products or truncated sequences) .

- Aggregation screening : Perform dynamic light scattering (DLS) to identify insoluble aggregates; use 0.1% Tween-20 in buffers to mitigate .

- Orthogonal assays : Compare results from SPR (binding affinity) and cell-based assays (functional activity) to rule out assay-specific artifacts .

Q. How does the diaminomethylene group on ornithine influence conformational stability and target interactions?

- Methodological Answer :

- Structural studies : Use X-ray crystallography or NMR to compare hydrogen-bonding networks with unmodified ornithine. The diaminomethylene group may enhance rigidity, stabilizing α-helical regions critical for receptor binding .

- Molecular dynamics (MD) simulations : Simulate interactions with biological targets (e.g., enzymes or GPCRs) to predict binding free energy changes due to the modification .

Q. How can researchers design experiments to assess peptide stability under physiological conditions?

- Methodological Answer :

- Serum stability assay : Incubate peptide in human serum (37°C, pH 7.4) and quantify degradation via HPLC at 0, 1, 6, and 24 hours. Half-life <2 hours indicates susceptibility to proteases .

- pH stability profiling : Test solubility and aggregation in buffers ranging from pH 4–8. Use CD spectroscopy to monitor structural changes .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent CD spectroscopy results indicating variable secondary structures?

- Methodological Answer :

- Buffer standardization : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across experiments. Variations in salt concentration can alter helix-coil transitions .

- Concentration verification : Use UV absorbance (e.g., Tyr/Trp extinction coefficients) to confirm peptide concentration; aggregation at high concentrations (>1 mM) may skew results .

- Temperature control : Perform CD scans at 25°C with a Peltier-controlled cuvette holder to eliminate thermal denaturation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.